molecular formula C13H12FNO3 B7590170 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid

2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid

Cat. No. B7590170
M. Wt: 249.24 g/mol
InChI Key: KDPVCBJCIIWYOV-UHFFFAOYSA-N
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Description

2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid, also known as FMFCA, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Further research is needed to fully elucidate the mechanism of action of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid can reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in lab experiments. However, one limitation is that the mechanism of action of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid. One area of research could focus on the development of new drugs based on the structure of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid that exhibit even greater anti-inflammatory and anti-cancer properties.
Another area of research could explore the potential of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid as a treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid and to understand its potential side effects and limitations.

Synthesis Methods

2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 4-fluoro-N-methylaniline with furan-3-carboxylic acid. The resulting product is then purified using a series of chromatography techniques to obtain pure 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid.

Scientific Research Applications

2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid, which have been shown to be effective in reducing inflammation in animal models of inflammatory diseases such as arthritis.
Another area of research has explored the anti-cancer properties of 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid. Studies have shown that 2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid can inhibit the growth of cancer cells in vitro and in animal models, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-15(10-4-2-9(14)3-5-10)8-12-11(13(16)17)6-7-18-12/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPVCBJCIIWYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CO1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid

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